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Compound of Interest

Compound Name: Antibacterial agent 103

Cat. No.: B15140948 Get Quote

A deep dive into the discovery, mechanism of action, and clinical development of NXL103,

AB103, and FA103, three disparate agents unified by a common numerical designation in

scientific literature. This technical guide offers researchers, scientists, and drug development

professionals a comprehensive overview of these distinct therapeutic candidates, presenting

key quantitative data, detailed experimental protocols, and visual representations of their

biological pathways and experimental workflows.

The designation "Antibacterial agent 103" does not refer to a single entity but has been used

in scientific literature to describe at least three different investigational drugs: NXL103, a

streptogramin antibiotic; AB103, a CD28 antagonist peptide for sepsis; and FA103, a novel

difluoroquinolone. This guide will elucidate the individual discovery and development history of

each of these agents.

NXL103: An Oral Streptogramin for Resistant Gram-
Positive Infections
NXL103 is an oral streptogramin antibiotic developed by Novexel. It is a combination of two

synergistic components: linopristin (a streptogramin B) and flopristin (a streptogramin A).[1]

This combination is designed to overcome resistance to other classes of antibiotics.
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The development of NXL103 was driven by the need for new oral antibiotics effective against

multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus

aureus (MRSA). Streptogramins, a class of antibiotics that inhibit bacterial protein synthesis,

offered a promising avenue. NXL103 entered Phase II clinical trials to evaluate its efficacy and

safety in treating community-acquired pneumonia (CAP) and acute bacterial skin and skin

structure infections (ABSSSI).

Quantitative Data
Table 1: Clinical Efficacy of NXL103 in Community-Acquired Pneumonia (Phase II)

Treatment Group Dosage Clinical Response Rate

NXL103 500 mg twice daily 91.4%

NXL103 600 mg twice daily 94.7%

Amoxicillin 1000 mg three times daily 88.5%

Table 2: Design of Phase II Clinical Trial of NXL103 in ABSSSI (NCT00949130)

Parameter Details

Condition
Acute Bacterial Skin and Skin Structure

Infections (ABSSSI)

Intervention NXL103 (500 mg twice daily)

Comparator Linezolid (600 mg twice daily)

Enrollment 180 patients (120 NXL103, 60 Linezolid)

Primary Endpoint
Clinical outcome at the Test of Cure (TOC) visit

(7 days post-therapy)

Treatment Duration 10 to 14 days
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NXL103's two components, linopristin and flopristin, act synergistically to inhibit bacterial

protein synthesis by binding to the 50S ribosomal subunit. This dual-binding mechanism makes

it difficult for bacteria to develop resistance.[1]
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Figure 1: Synergistic inhibition of the bacterial 50S ribosomal subunit by NXL103 components.

Experimental Protocols
In Vitro Synergy Testing (Checkerboard Assay):

A checkerboard microdilution assay is used to assess the synergistic activity of linopristin and

flopristin.

Preparation of Antibiotics: Stock solutions of linopristin and flopristin are prepared and

serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

Plate Setup: A 96-well microtiter plate is prepared with dilutions of linopristin along the x-axis

and dilutions of flopristin along the y-axis, creating a matrix of concentration combinations.
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Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., S.

aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

Incubation: The plate is incubated at 35-37°C for 18-24 hours.

Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in

combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated

to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

AB103: A Modulator of the Immune Response in
Sepsis
AB103 is a novel CD28 antagonist peptide developed by Atox Bio for the treatment of severe

infections and sepsis. Unlike traditional antibiotics, AB103 modulates the host's immune

response to infection.[2]

Discovery and Development History
The development of AB103 stemmed from research into the role of the T-cell co-stimulatory

molecule CD28 in the hyper-inflammatory response characteristic of sepsis. By antagonizing

CD28 signaling, AB103 aims to dampen the excessive inflammatory cascade without

compromising the ability to clear the pathogen.[2] AB103 has undergone Phase I, II, and III

clinical trials for necrotizing soft tissue infections (NSTI), a severe form of sepsis.[3][4]

Quantitative Data
Table 3: Efficacy of AB103 in a Murine Sepsis Model (Cecal Ligation and Puncture)[2]

Treatment Group
Administration Time (post-
CLP)

Survival Rate

AB103 (5 mg/kg) 12 hours 100%

AB103 (5 mg/kg) 24 hours 62.2%

Moxifloxacin alone 12 hours 25%

Table 4: Key Outcomes of the Phase III ACCUTE Trial of AB103 in NSTI (NCT02469857)[4]
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Outcome
AB103
(Reltecimod)

Placebo p-value

28-day Mortality

(mITT)
15% 15% -

NICCE Success

(mITT)
48.6% 39.9% 0.135

NICCE Success (PP) 54.3% 40.3% 0.021

Resolution of Organ

Dysfunction (mITT)
65.1% 52.6% 0.041

Resolution of Organ

Dysfunction (PP)
70.9% 53.4% 0.005

mITT: modified Intent-

to-Treat; PP: Per-

Protocol; NICCE:

Necrotizing Infection

Clinical Composite

Endpoint

Mechanism of Action
AB103 acts by modulating the CD28 signaling pathway in T-cells. By antagonizing the CD28

receptor, it reduces the production of pro-inflammatory cytokines, thereby mitigating the

systemic inflammatory response syndrome (SIRS) associated with sepsis.[2]
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Figure 2: AB103 modulates T-cell activation by antagonizing the CD28 co-stimulatory signal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b15140948?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Cecal Ligation and Puncture (CLP) Model of Sepsis:

The CLP model is a widely used animal model that mimics human polymicrobial sepsis.

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.

Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is

ligated below the ileocecal valve.

Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge to

induce sepsis. The severity of sepsis can be modulated by the needle size and the number

of punctures.

Closure: The cecum is returned to the peritoneal cavity, and the abdominal incision is closed

in layers.

Fluid Resuscitation and Analgesia: Post-operative fluid resuscitation and analgesia are

administered.

Monitoring: Animals are monitored for signs of sepsis and survival over a defined period.

Measurement of Cytokine Levels (ELISA):

Sample Collection: Blood or peritoneal lavage fluid is collected from septic animals.

ELISA Plate Coating: A 96-well plate is coated with a capture antibody specific for the

cytokine of interest (e.g., TNF-α, IL-6).

Blocking: The plate is blocked to prevent non-specific binding.

Sample and Standard Incubation: Samples and a standard curve of known cytokine

concentrations are added to the plate and incubated.

Detection: A biotinylated detection antibody is added, followed by an enzyme-conjugated

streptavidin.
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Substrate Addition and Reading: A substrate is added to produce a colorimetric reaction, and

the absorbance is read using a plate reader. Cytokine concentrations in the samples are

determined by comparison to the standard curve.

FA103: A Novel Difluoroquinolone with Broad-
Spectrum Activity
FA103 is a new difluoroquinolone with a perhydrodiazepinone moiety at the C-7 position.[5] It

has demonstrated in vitro activity against a range of Gram-positive and Gram-negative

bacteria.

Discovery and Development History
The discovery of FA103 is part of the ongoing effort to develop new quinolone antibiotics with

improved activity, particularly against Gram-positive bacteria, and to overcome resistance to

existing quinolones. The synthesis of FA103, with its unique seven-membered ring at the C-7

position, represents a novel structural modification in this class of antibiotics.[5]

Quantitative Data
Table 5: In Vitro Activity (MIC, µg/mL) of FA103 and Comparator Quinolones[5]
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Organism FA103 Ofloxacin Norfloxacin Sparfloxacin

Staphylococcus

aureus 209P
0.1 0.39 0.78 0.1

Staphylococcus

epidermidis

IFO12993

0.1 0.39 0.78 0.1

Bacillus subtilis

ATCC6633
0.05 0.39 0.78 0.1

Escherichia coli

NIHJ
≤0.025 0.1 0.2 0.05

Klebsiella

pneumoniae

PCI602

≤0.025 0.2 0.39 0.1

Pseudomonas

aeruginosa

IFO3445

0.39 1.56 1.56 0.78

Mechanism of Action
Like other quinolones, FA103 is presumed to exert its antibacterial effect by inhibiting bacterial

DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA

replication, transcription, and repair. By inhibiting these enzymes, FA103 leads to bacterial cell

death.
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Figure 3: Proposed mechanism of action of FA103 via inhibition of bacterial topoisomerases.
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General Synthesis of 5-amino-1-cyclopropyl-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid

derivatives:

The synthesis of FA103 involves a multi-step process, likely starting from a substituted aniline

and involving the construction of the quinolone core followed by the addition of the

perhydrodiazepinone side chain. A general approach for similar compounds is as follows:

Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate.

Cyclization: Thermal cyclization of the resulting intermediate to form the quinolone ring

system.

Esterification and N-alkylation: Introduction of the cyclopropyl group at the N-1 position.

Nucleophilic Substitution: Reaction with the appropriate perhydrodiazepinone to introduce

the C-7 side chain.

Saponification: Hydrolysis of the ester to yield the final carboxylic acid product.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

Preparation of Antibiotic Dilutions: A serial two-fold dilution of FA103 is prepared in a 96-well

microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity

equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum

concentration of approximately 5 x 10^5 CFU/mL in each well.

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

MIC Determination: The MIC is read as the lowest concentration of the antibiotic that

completely inhibits visible growth of the organism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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